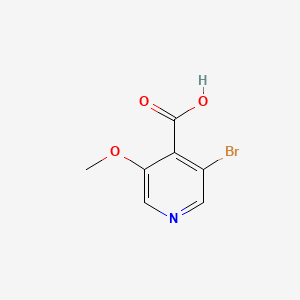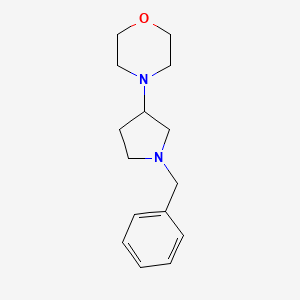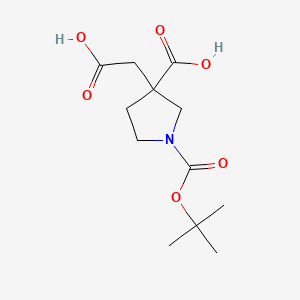
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Dimerization in Aprotic Media
1-(Tert-butoxycarbonyl)-protected N-carboxanhydrides of amino acids, including compounds similar to 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, can dimerize in the presence of a base in aprotic media. This process leads to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which have various applications in organic synthesis (Leban & Colson, 1996).
Crystal Structure Studies
The compound has been studied for its crystal structure, which reveals important information about its molecular conformation. Such information is crucial in understanding how these compounds interact in chemical reactions and can inform the synthesis of new compounds (Yuan, Cai, Huang, & Xu, 2010).
Synthesis of Derivatives
Derivatives of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid have been synthesized for various purposes, including the creation of new compounds for potential pharmaceutical applications. These derivatives undergo characterization and structural confirmation through methods like X-ray diffraction studies (Naveen et al., 2007).
Reactions with Enamines
Research has explored the reactions of compounds similar to 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid with enamines. This involves studying the mechanisms of these reactions, which are critical for developing new synthetic methods in organic chemistry (Rossi et al., 2007).
Development of Protected Amino Acid Analogs
The compound has been used in the preparation of orthogonally protected amino acid analogs. These analogs have various applications in peptide synthesis and the study of protein structures and functions (Hammarström et al., 2005).
Coupling Reactions
The tert-butoxycarbonyl group in related compounds has been used in palladium-catalyzed coupling reactions. These reactions are important in the synthesis of complex organic molecules, including pharmaceuticals (Wustrow & Wise, 1991).
Synthesis of Other Heterocyclic Compounds
The compound is involved in the synthesis of various heterocyclic compounds, which are crucial in drug development and other areas of chemistry (Brandi et al., 2006).
properties
IUPAC Name |
3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXKJYRZDKBBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

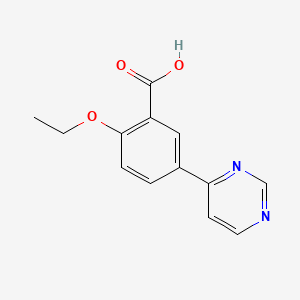


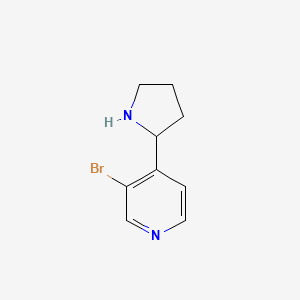
![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)
![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)
![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)
![methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B568025.png)

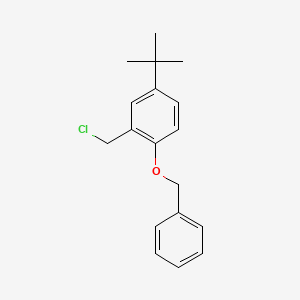
![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)
